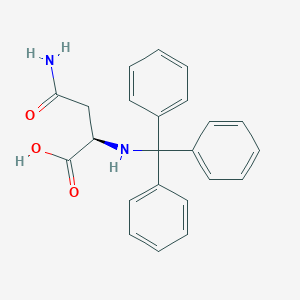

H-D-Asn(Trt)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

200192-49-0 |

|---|---|

Molecular Formula |

C23H22N2O3 |

Molecular Weight |

374.4 g/mol |

IUPAC Name |

(2R)-2-amino-4-oxo-4-(tritylamino)butanoic acid |

InChI |

InChI=1S/C23H22N2O3/c24-20(22(27)28)16-21(26)25-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,24H2,(H,25,26)(H,27,28)/t20-/m1/s1 |

InChI Key |

BRRPJQYCERAMFI-HXUWFJFHSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CC(=O)N)C(=O)O |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@H](C(=O)O)N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)N |

Synonyms |

(R)-4-Amino-4-oxo-2-(tritylamino)butanoicacid; 200192-49-0; D-Asparagine,N-(triphenylmethyl)-; AmbotzTAA1001; Na-Trityl-D-asparagine; CTK1A1474; MolPort-008-269-252; ZINC34194587; AKOS022184275; AJ-87389; AK-87721; FT-0697946; A-9319 |

Origin of Product |

United States |

Significance of Protected D Amino Acid Derivatives in Organic and Bioorganic Chemistry Research

Protected D-amino acid derivatives are indispensable tools in the synthesis of a wide array of organic molecules and bioconjugates. While L-amino acids are the canonical building blocks of proteins in nature, D-amino acids are found in various natural products, including bacterial cell walls and certain peptide antibiotics. The incorporation of D-amino acids into synthetic peptides can confer remarkable properties, such as increased resistance to enzymatic degradation, leading to enhanced bioavailability and prolonged therapeutic effects.

The protection of the amino and side-chain functional groups of D-amino acids is a critical step in their application. libretexts.org This strategy prevents unwanted side reactions during chemical synthesis, allowing for the precise and controlled assembly of complex molecular architectures. masterorganicchemistry.com The ability to selectively introduce D-amino acids into a peptide sequence opens up avenues for creating novel therapeutic agents, diagnostic tools, and advanced biomaterials.

The Role of Asparagine Derivatives in Peptide and Peptidomimetic Construction for Research Purposes

Asparagine, a polar, uncharged amino acid, plays a crucial role in the structure and function of proteins and peptides. creative-peptides.com It is involved in N-linked glycosylation, a key post-translational modification that influences protein folding, stability, and cellular recognition. creative-peptides.com In peptide synthesis, however, the side-chain amide of asparagine can present challenges, such as dehydration to form a nitrile or cyclization to form an aspartimide intermediate, which can lead to undesired byproducts and epimerization. nih.goviris-biotech.de

To circumvent these issues, asparagine derivatives with protected side chains are widely employed. ontosight.ai These derivatives ensure the integrity of the asparagine residue throughout the synthetic process. The use of protected asparagine is particularly important in the construction of long or complex peptides where repeated exposure to coupling and deprotection reagents can exacerbate side reactions. peptide.com Furthermore, the incorporation of asparagine and its derivatives can influence the conformational properties of peptides, making them valuable tools in the design of peptidomimetics with specific secondary structures.

Principles of Protecting Group Strategies in Complex Molecule Synthesis Relevant to H D Asn Trt Oh

Protecting group chemistry is a fundamental concept in organic synthesis, enabling chemists to mask reactive functional groups and unveil them at a later, strategic point in a synthetic sequence. masterorganicchemistry.comresearchgate.net The choice of a protecting group is dictated by its stability to the reaction conditions employed in subsequent steps and the ease and selectivity of its removal.

In the context of H-D-Asn(Trt)-OH, the trityl (Trt) group serves to protect the side-chain amide of the asparagine residue. peptide.com The trityl group is a bulky, acid-labile protecting group. ontosight.aithieme-connect.com Its large size can also help to reduce aggregation during solid-phase peptide synthesis. thieme-connect.com The acid lability of the trityl group allows for its removal under mild acidic conditions, often concurrently with the cleavage of the peptide from the solid support in Fmoc-based solid-phase peptide synthesis. peptide.com This orthogonality to other protecting groups is a key feature, allowing for selective deprotection strategies in the synthesis of complex molecules. For instance, the trityl group can be removed while other acid-labile groups, such as tert-butyl (tBu), remain intact, offering a high degree of synthetic flexibility. thieme-connect.com The development of modified trityl groups has further expanded the repertoire of protecting strategies, offering enhanced stability when needed. thieme-connect.com

The Unique Position of H D Asn Trt Oh Within D Amino Acid Chemistry and Chiral Building Blocks Research

Stereoselective Synthesis Approaches to D-Asparagine Derivatives

The controlled, three-dimensional arrangement of atoms is a critical aspect of chemical synthesis, particularly for biologically active molecules like amino acids. Stereoselective synthesis aims to produce a specific stereoisomer of a product.

Asymmetric Synthesis from Chiral Pool Precursors for β-Hydroxyasparagine Analogs

Asymmetric synthesis from chiral pool precursors is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials. iipseries.org This approach is advantageous as it leverages the inherent chirality of natural molecules to build more complex chiral structures. For the synthesis of β-hydroxyasparagine analogs, L-aspartic acid is a common chiral pool starting material. nih.gov A reported synthesis of orthogonally protected L-threo-β-hydroxyasparagine begins with L-aspartic acid, which undergoes stereoselective conversion to L-threo-β-hydroxyaspartic acid. nih.gov This intermediate is then further modified through a series of protection and deprotection steps to yield the desired product. nih.gov This method is efficient and can be adapted for various protecting group schemes on a gram scale. nih.gov

Another strategy involves the use of chiral synthons derived from other amino acids. For instance, a divergent synthetic approach using a common trans-oxazolidine dicarboxylate intermediate has been shown to efficiently produce various non-proteinogenic L-threo-β-hydroxyaspartate derivatives with high stereoselectivity. researchgate.net This method allows for chemoselective peptide bond formation at different positions of the molecule due to the use of orthogonal protecting groups. researchgate.net

Enantioselective Methodologies for Diverse Protected Asparagine Stereoisomers

Enantioselective methodologies aim to create a specific enantiomer of a chiral product from an achiral or racemic starting material, often through the use of a chiral catalyst. iipseries.org Various techniques have been developed to synthesize diverse protected asparagine stereoisomers.

One approach is through enzymatic reactions. For example, D-aminoacylases have been used for the industrial production of chiral D-amino acids from racemic N-acetyl-D,L-amino acids. google.com Specifically, D-aminoacylase from the genus Amycolatopsis shows activity towards N-acetyl-D-asparagine. google.com Another enzymatic method involves the stereoselective hydrolysis of a mixture of L- and D-N-acylated alpha-amino acid esters using a protease in an aqueous system with an organic co-solvent. google.com This process allows for the separation of the D-asparagine derivative. google.com

Tandem palladium and isothiourea relay catalysis represents a modern approach for the enantioselective synthesis of α-amino acid derivatives. acs.org This method has been used to create products with two adjacent stereocenters with high diastereoselectivity and enantioselectivity. acs.org By varying the enantiomers of the two chiral catalysts, all four possible stereoisomers of the products can be accessed. acs.org

Visible light-promoted photoredox catalysis offers another practical method for the stereoselective synthesis of various unnatural α-amino acids. nih.gov This protocol uses ubiquitous carboxylic acids as radical precursors and an organic photocatalyst, allowing for the synthesis of highly functionalized α-amino acids that are difficult to prepare via traditional methods. nih.gov

Strategies for Trityl Protecting Group Installation in Asparagine Side Chain Functionalization

The trityl (Trt) group is a bulky protecting group frequently used for the side-chain amide of asparagine in Fmoc-based peptide synthesis. peptide.com This protection improves the solubility of the asparagine derivative and prevents side reactions, such as the formation of nitriles when using carbodiimide (B86325) reagents. peptide.com

One established method for installing the trityl group involves an acid-catalyzed reaction with triphenylmethanol (B194598) and acetic anhydride (B1165640) in glacial acetic acid. researchgate.net A modification of this protocol, using Trityl-OH, catalytic H₂SO₄, Ac₂O, and AcOH, has been successfully employed to introduce the trityl group onto the side chain carboxamide of a β-hydroxyasparagine derivative. nih.gov The trityl group is stable to various conditions but can be cleaved by trifluoroacetic acid (TFA). peptide.comresearchgate.net

The table below summarizes protecting groups commonly used for the asparagine side chain.

| Protecting Group | Abbreviation | Common Application |

| Trityl | Trt | Fmoc Chemistry |

| Xanthyl | Xan | Boc Chemistry |

| 2,4,6-Trimethoxybenzyl | Tmob | Fmoc/Boc Chemistry |

| 4,4'-Dimethoxybenzhydryl | Mbh | Fmoc/Boc Chemistry |

Orthogonal Protection Schemes Employed in the Synthesis of this compound Precursors

Orthogonal protection is a fundamental strategy in multi-step synthesis, allowing for the selective removal of one protecting group in the presence of others. csic.es In the synthesis of this compound precursors, this is crucial for manipulating the α-amino, α-carboxyl, and side-chain amide groups independently.

A typical orthogonal scheme for a precursor to this compound would involve:

α-Amino Group Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is commonly used. It is base-labile and can be removed with piperidine (B6355638), while being stable to the acidic conditions used to remove the Trt group. peptide.comcsic.es

α-Carboxyl Group Protection: A benzyl (B1604629) (Bzl) or t-butyl (tBu) ester can be used. The Bzl group is removed by hydrogenolysis, and the tBu group is removed by strong acid, both of which are orthogonal to the Fmoc and Trt deprotection conditions. peptide.com

Side-Chain Amide Protection: The trityl (Trt) group is acid-labile and can be removed with dilute TFA. peptide.com

An example of an orthogonally protected precursor is Fmoc-D-Asn(Trt)-OBzl. From this compound, the Fmoc group can be removed to allow for N-terminal peptide bond formation. Subsequently, the Bzl group can be cleaved to expose the C-terminus for further reactions. This controlled, stepwise deprotection is essential for the synthesis of complex peptides. peptide.com

The following table outlines the properties of various protecting groups used in orthogonal schemes.

| Protecting Group | Abbreviation | Removed By | Stable To |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Piperidine (Base) | TFA, Pd(0), Hydrazine |

| t-Butoxycarbonyl | Boc | TFA (Acid) | Piperidine, Pd(0), Hydrazine |

| Trityl | Trt | Dilute TFA (Acid) | Piperidine, Pd(0), Hydrazine |

| Benzyl | Bzl | Hydrogenolysis (Pd(0)) | TFA, Piperidine, Hydrazine |

| Allyloxycarbonyl | Alloc | Pd(Ph₃P)₄ | TFA, Piperidine, Hydrazine |

This strategic use of orthogonal protecting groups provides the flexibility required for the intricate synthesis of this compound and its incorporation into complex peptide structures for research purposes.

Integration of this compound in Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids on a solid support. The incorporation of this compound into SPPS protocols is a well-established practice, particularly within the widely used Fmoc/tBu strategy.

Fmoc/tBu Strategy and this compound Incorporation in SPPS

The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a popular method in SPPS that relies on an orthogonal protection scheme. nih.govcsic.es The Nα-amino group is temporarily protected by the base-labile Fmoc group, while side-chain functional groups are protected by acid-labile groups like tert-butyl (tBu). nih.govbiosynth.comub.edu this compound fits seamlessly into this strategy. The trityl (Trt) group protecting the side-chain amide of the D-asparagine residue is acid-labile and can be removed simultaneously with other tBu-type protecting groups and cleavage from the resin using trifluoroacetic acid (TFA). csic.esbachem.compeptide.com

The use of the bulky trityl group on the asparagine side chain is critical for preventing the formation of undesirable byproducts. peptide.com Specifically, it mitigates the risk of dehydration of the amide side chain, which can lead to the formation of a nitrile derivative, a common side reaction when using unprotected asparagine with carbodiimide-based coupling reagents. nih.govbachem.com Furthermore, the Trt group helps to prevent aspartimide formation, a side reaction that can occur with aspartic acid and asparagine residues, leading to epimerization and the formation of β-peptides. nih.goviris-biotech.de The bulky nature of the Trt group can also improve the solvation of the growing peptide-resin complex, which is beneficial for longer or more complex peptide sequences.

The standard procedure for incorporating this compound involves coupling the Fmoc-protected version, Fmoc-D-Asn(Trt)-OH, to the free amino group of the growing peptide chain on the solid support. nih.govmedchemexpress.com After the coupling reaction, the Fmoc group is removed with a mild base, typically piperidine, to allow for the next amino acid to be coupled. nih.govnih.gov This cycle is repeated until the desired peptide sequence is assembled.

Optimization of Coupling Reagents and Conditions for this compound in SPPS

The efficiency of incorporating this compound into a peptide sequence during SPPS is highly dependent on the choice of coupling reagents and reaction conditions. The steric hindrance from the bulky trityl group can make coupling more challenging compared to less hindered amino acids. biotage.com Therefore, robust activation methods are required to ensure complete and efficient bond formation.

A variety of coupling reagents have been successfully employed for the incorporation of Trt-protected asparagine. These reagents can be broadly categorized into carbodiimides and phosphonium/aminium salts.

| Coupling Reagent Class | Specific Reagents | Key Characteristics & Findings |

| Carbodiimides | DIC (Diisopropylcarbodiimide), EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) | Often used with additives like HOBt or Oxyma Pure to minimize racemization. bachem.com DIC is favored in automated SPPS due to the solubility of its urea (B33335) byproduct. bachem.com |

| Phosphonium/Aminium Salts | HBTU, HATU, HCTU, PyBOP, PyAOP, COMU | These are highly efficient "in-situ" activating reagents that form active esters. HATU and PyAOP, which form highly reactive OAt esters, are considered among the most efficient for difficult couplings. COMU, an Oxyma-based reagent, offers high efficiency with improved safety and solubility profiles. bachem.com |

Research has shown that for sterically hindered amino acids like this compound, more reactive coupling reagents such as HATU or COMU are often preferred to achieve high coupling yields. rsc.orggoogle.com The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivative (HOAt) can further enhance coupling efficiency and suppress side reactions, although their effect can be system-dependent. thieme-connect.de For instance, studies have indicated a positive effect of adding HOBt when coupling Asn(Trt) derivatives. thieme-connect.de Elevated temperatures (35-50°C) can also be employed to improve coupling efficiency for difficult sequences, though this must be carefully optimized to avoid side reactions. researchgate.net

Influence of this compound on Resin Loading and Peptide Chain Elongation Dynamics in SPPS

The incorporation of this compound can influence both the initial loading of the amino acid onto the resin and the subsequent elongation of the peptide chain. The bulky nature of the Trt group can affect the accessibility of the reactive sites on the resin, potentially leading to lower initial loading capacities compared to smaller amino acids. This is a critical factor to consider, as high-loading resins can exacerbate aggregation effects during the synthesis of long or difficult peptides. Therefore, using resins with a lower degree of functionalization is often recommended.

During peptide chain elongation, the presence of bulky side-chain protecting groups like Trt can impact the conformation of the growing peptide-resin complex. While this can sometimes improve solvation and disrupt inter-chain aggregation, it can also present steric challenges for the incoming activated amino acid, potentially slowing down the coupling reaction. biotage.com This necessitates careful selection of coupling reagents and may require extended coupling times or double coupling strategies to ensure complete reaction. biotage.com Monitoring the synthesis, for example through a Kaiser test to detect free amines, is crucial to confirm the completion of each coupling step. iris-biotech.decsic.es

Utilization of this compound in Solution-Phase Peptide Synthesis (LPPS)

While solid-phase synthesis is dominant, solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, remains a valuable technique, particularly for the large-scale production of shorter peptides or for the synthesis of peptide fragments that will later be joined together.

In LPPS, this compound is also a valuable building block. The synthesis of a dipeptide fragment, H-L-Asn(Trt)-D-Asn(Trt)-OBn, has been reported using Fmoc-L-Asn(Trt)-OH and H-D-Asn(Trt)-OBn in solution. thieme-connect.com The coupling was achieved using EDC (EDCl) and HOAt, resulting in a high yield. thieme-connect.com This demonstrates the utility of Trt-protected asparagine derivatives in solution-phase fragment synthesis. The principles of protecting group strategy remain similar to SPPS; the Trt group prevents side-chain dehydration and other side reactions during the activation of the carboxyl group. nih.govbachem.com The solubility of Trt-protected amino acids in common organic solvents used for LPPS is generally good, facilitating the reaction and purification process. peptide.com

This compound in the Construction of Complex Peptide Structures for Research

The unique properties of this compound make it a key component in the synthesis of more complex peptide architectures, such as cyclic peptides, which are of significant interest in drug discovery due to their enhanced stability and constrained conformations.

Synthesis of Cyclic Peptides Incorporating D-Asparagine Residues

Cyclic peptides often exhibit improved biological activity and stability compared to their linear counterparts. The incorporation of D-amino acids, such as D-asparagine, can induce specific turns in the peptide backbone, which can facilitate the cyclization process. mdpi.comcardiff.ac.uk

This compound is utilized in the synthesis of linear precursors destined for cyclization. For instance, in the synthesis of tyrocidine analogues, on-bead cyclization was performed, and a major impurity was identified as an epimer containing D-Asn, highlighting the role of asparagine stereochemistry in cyclization products. nih.gov In the synthesis of the chlorofusin (B1264014) cyclic peptide, two diastereomers were synthesized, one containing a D-Asn residue, demonstrating the controlled incorporation of D-asparagine for structural assignment. nih.gov The synthesis involved the coupling of four key subunits followed by macrocyclization. thieme-connect.com Another strategy involves anchoring the peptide to the resin via the asparagine side chain, which has been employed in the synthesis of loloatin A. universiteitleiden.nl The use of this compound allows for the precise placement of a D-asparagine residue within the linear sequence, which, after deprotection, can be a key element in achieving an efficient head-to-tail cyclization or side-chain-to-side-chain cyclization. google.com

Design and Synthesis of Peptidomimetics Utilizing this compound

The design of peptidomimetics aims to create molecules that replicate the three-dimensional structure and biological activity of natural peptides but possess improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.gov A key strategy in peptidomimetic design is the introduction of conformational constraints to lock the molecule into its bioactive conformation, thereby increasing potency and receptor selectivity. nih.govresearchgate.net this compound, as a protected form of D-asparagine, is a valuable building block in this field. Its incorporation can induce specific secondary structures, such as β-turns, and allows for the synthesis of peptide analogs with altered backbones or side-chain orientations. nih.govuzh.ch

The synthesis of these complex molecules is predominantly carried out using Solid-Phase Peptide Synthesis (SPPS), a method where a peptide chain is incrementally built on a polymeric resin support. csic.esunibe.ch The use of this compound, typically in its Fmoc-protected form (Fmoc-D-Asn(Trt)-OH), is fully compatible with the widely used Fmoc/tBu SPPS strategy. nih.govethz.ch The trityl (Trt) group serves as a crucial protecting group for the side-chain amide of asparagine. This bulky group prevents undesirable side reactions, most notably the formation of aspartimide, which can occur during the basic conditions used for Fmoc group removal. nih.gov Aspartimide formation is a pernicious side reaction that can lead to a mixture of by-products and compromise the purity and yield of the target peptide. nih.gov The Trt group is readily removed under mild acidic conditions during the final cleavage step from the resin, a condition that is orthogonal to the base-labile Fmoc group. csic.esresearchgate.net

Research has demonstrated the utility of this compound in creating diverse peptidomimetics. For instance, it has been incorporated into the synthesis of β-hairpin peptidomimetics designed to inhibit protein-RNA interactions, which are critical for the replication of viruses like HIV-1. uzh.ch In these designs, the D-amino acid helps to stabilize the hairpin turn structure. Another novel class of peptidomimetics, oxetanyl peptides, has been synthesized using trityl-protected asparagine. acs.org These mimetics replace a standard amide bond with a non-hydrolyzable oxetanyl-amine fragment, aiming to improve enzymatic stability while maintaining the hydrogen-bonding pattern of the parent peptide. acs.org

Table 1: Examples of Peptidomimetics Synthesized Using this compound

| Peptidomimetic Class | Synthetic Strategy | Role of this compound | Intended Application/Research Area | Reference |

|---|---|---|---|---|

| β-Hairpin Mimetics | Fmoc-based Solid-Phase Peptide Synthesis (SPPS) | Incorporated as Fmoc-D-Asn(Trt)-OH to induce and stabilize β-turn conformations. | Inhibition of viral protein-RNA interactions (e.g., HIV Tat-TAR). | uzh.ch |

| Oxetanyl Peptides | Solution-phase synthesis followed by SPPS incorporation | Used as a building block (trityl-protected L-asparagine) in the synthesis of dipeptide surrogates where an amide bond is replaced by an oxetanyl-amine. | Creation of non-hydrolyzable peptide bonds to enhance metabolic stability. | acs.org |

| Cyclic Peptides | Fmoc-based SPPS followed by on-resin or solution-phase cyclization | Incorporated as Fmoc-D-Asn(Trt)-OH into the linear precursor prior to cyclization. | Development of antimicrobial agents with constrained conformations for improved activity and stability. | mdpi.comacs.org |

Bioconjugation Techniques Facilitated by this compound Derived Moieties

Bioconjugation is the chemical process of covalently linking two molecules, where at least one is a biomolecule, such as a peptide. thermofisher.com Peptides and peptidomimetics synthesized using this compound as a building block can be functionalized with various molecular probes, including fluorophores, polymers like polyethylene (B3416737) glycol (PEG), or cytotoxic drugs. nih.gov The peptide moiety, or "derived moiety," acts as a scaffold, and the conjugation strategy typically targets specific functional groups present within its sequence. thermofisher.com While the asparagine side-chain amide itself is generally unreactive and a difficult target for selective modification, the peptide sequence can be designed to include other amino acids with highly reactive side chains for site-specific conjugation. nih.gov

The synthesis of the peptide backbone via SPPS allows for the precise placement of these reactive handles. rsc.org For example, a lysine (B10760008) residue (containing a primary amine), a cysteine residue (containing a sulfhydryl group), or an unnatural amino acid bearing a bioorthogonal handle (like an azide (B81097) or alkyne) can be strategically incorporated into the peptide sequence alongside this compound. rsc.orglibretexts.org

Common bioconjugation strategies applicable to these peptides include:

Amine-reactive chemistry : The primary amine on the side chain of a lysine residue or at the N-terminus of the peptide can be targeted by N-hydroxysuccinimide (NHS) esters to form stable amide bonds. thermofisher.com

Thiol-reactive chemistry : The sulfhydryl group of a cysteine residue is a common target for maleimide-containing reagents, which form a stable thioether bond. This is one of the most popular methods for site-specific protein and peptide modification.

Bioorthogonal Chemistry : The "click chemistry" paradigm, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is widely used. rsc.org A peptide can be synthesized to include an azide- or alkyne-containing amino acid, which will then react specifically and efficiently with a conjugation partner bearing the corresponding functional group. rsc.org

Oxime and Hydrazone Ligation : A ketone or aldehyde group can be introduced into a peptide, which then reacts with an aminooxy or hydrazide functionalized molecule to form stable oxime or hydrazone linkages. libretexts.org This can be achieved, for instance, by oxidizing an N-terminal serine residue to an aldehyde. libretexts.org

These techniques enable the creation of multifunctional constructs where the peptide or peptidomimetic, synthesized using building blocks like this compound, can be used for applications in diagnostics, therapeutics, and materials science. nih.gov

Table 2: Common Bioconjugation Strategies for Peptide Moieties

| Conjugation Technique | Targeted Functional Group on Peptide | Typical Reagent Class | Covalent Bond Formed | Reference |

|---|---|---|---|---|

| Amine Modification | Primary Amine (-NH₂) on Lysine or N-terminus | NHS Esters, Isothiocyanates | Amide, Thiourea | thermofisher.com |

| Thiol Modification | Sulfhydryl/Thiol (-SH) on Cysteine | Maleimides, Haloacetyls | Thioether | libretexts.org |

| Click Chemistry (CuAAC) | Azide (-N₃) or Alkyne (-C≡CH) | Alkyne or Azide probes | Triazole | rsc.org |

| Oxime Ligation | Aldehyde (-CHO) or Ketone (-C=O) | Aminooxy or Hydroxylamine probes | Oxime | rsc.orglibretexts.org |

| Native Chemical Ligation (NCL) | N-terminal Cysteine | C-terminal Thioester | Native Amide Bond | rsc.orglibretexts.org |

Deprotection Chemistry of the Trityl Group in the Context of this compound

The trityl (Trt) group, a triphenylmethyl moiety, is a frequently utilized protecting group for the side-chain amide of asparagine in peptide synthesis. Its removal, or deprotection, is a critical step that leverages its acid lability.

Acid-Labile Cleavage Conditions and Selectivity in Presence of Other Protecting Groups

The trityl group is highly sensitive to acidic conditions. iris-biotech.de Cleavage is typically achieved using trifluoroacetic acid (TFA). peptide.compeptide.com For instance, a common cleavage cocktail is 95% TFA with scavengers like water and triisopropylsilane (B1312306) (TIS) to prevent side reactions caused by the liberated trityl cation. thermofisher.com The deep yellow color observed during cleavage is characteristic of the trityl carbonium ion. thermofisher.com The acid lability of the Trt group can be modulated. For example, 2-chlorotrityl resins, which are also acid-sensitive, can be cleaved under very mild acidic conditions, such as 1% TFA or even acetic acid, allowing for the synthesis of protected peptide fragments where the Trt group on the asparagine side chain remains intact. iris-biotech.de

The selectivity of Trt group removal is a key consideration in the presence of other protecting groups. The general order of acid lability for trityl-based protecting groups is Trt > Mtt (4-methyltrityl) > Mmt (4-methoxytrityl). peptide.com This differential lability allows for selective deprotection. For instance, the Mmt group can be removed with 1% TFA, while the Trt group requires stronger acidic conditions. peptide.com This orthogonality is crucial when specific on-resin modifications are required. peptide.com In the context of Fmoc-based solid-phase peptide synthesis (SPPS), the Trt group is stable to the basic conditions (e.g., piperidine) used for Nα-Fmoc group removal, but is cleaved during the final acidolytic cleavage from the resin, which also removes other acid-labile side-chain protecting groups like tert-butyl (tBu). iris-biotech.debiosynth.com

| Protecting Group | Typical Cleavage Reagent | Selectivity |

| Trityl (Trt) | ~90% TFA peptide.com | Cleaved simultaneously with other acid-labile groups like tBu. iris-biotech.de |

| 4-Methyltrityl (Mtt) | ~15% TFA peptide.com | More acid-labile than Trt, allowing for selective removal. |

| 4-Methoxytrityl (Mmt) | 1% TFA in DCM/TIS peptide.com | Even more acid-labile than Mtt, useful for selective on-resin modifications. peptide.com |

Orthogonality with N-alpha Protecting Groups (e.g., Fmoc) and Other Side-Chain Protections

The principle of orthogonality is fundamental in modern peptide synthesis, allowing for the selective removal of one type of protecting group without affecting others. iris-biotech.debiosynth.com The combination of the base-labile Nα-Fmoc group and the acid-labile Trt side-chain protection on asparagine is a classic example of an orthogonal protection scheme. iris-biotech.debiosynth.com

During Fmoc-SPPS, the repetitive treatments with a base, typically 20-50% piperidine in a solvent like dimethylformamide (DMF), remove the Fmoc group from the N-terminus of the growing peptide chain, leaving the Trt group and other acid-labile side-chain protecting groups, such as tert-butyl (tBu) for aspartic acid, glutamic acid, serine, and threonine, unaffected. iris-biotech.deacs.org The Trt group is then removed during the final cleavage step, typically with a high concentration of TFA, which also cleaves the peptide from the resin and removes other acid-labile side-chain protecting groups. iris-biotech.deacs.org

This orthogonality is crucial for synthesizing complex peptides and for performing on-resin modifications. For example, a protecting group that is labile to very mild acid, like Mmt, can be selectively removed on-resin to allow for chemical modification at that specific site, while the Nα-Fmoc and other side-chain protecting groups, including Trt, remain intact. peptide.com

| Protecting Group System | Nα-Protection | Side-Chain Protection | Deprotection Condition for Nα-Group | Deprotection Condition for Side-Chain Group | Orthogonal? |

| Fmoc/tBu | Fmoc | tBu, Trt | Base (e.g., Piperidine) iris-biotech.de | Acid (e.g., TFA) iris-biotech.de | Yes biosynth.com |

| Boc/Bzl | Boc | Bzl | Moderate Acid (e.g., TFA) peptide.com | Strong Acid (e.g., HF) peptide.com | Quasi-orthogonal biosynth.com |

Chemical Modifications and Derivatizations of this compound for Advanced Synthetic Probes and Conjugates

The use of protected amino acids like this compound is not limited to the synthesis of simple peptides. They are also crucial starting materials for creating more complex biomolecules, such as synthetic probes and bioconjugates. The ability to selectively deprotect the side chain or other parts of the molecule allows for the introduction of various chemical moieties.

Furthermore, the development of bioconjugation techniques has expanded the toolbox for modifying peptides and proteins. researchgate.net While methods often target reactive side chains like those of cysteine or lysine, chemoenzymatic strategies have been developed to modify asparagine residues. nih.gov For example, the enzyme transglutaminase can be used for site-specific conjugation at glutamine residues, and similar enzymatic approaches could potentially be adapted for asparagine. nih.gov The synthesis of complex glycoconjugates has also been achieved through the derivatization of the aspartic acid side chain to form an N-glycosyl amide, mimicking N-glycosylated asparagine. frontiersin.org

Investigation of Potential Side Reactions During this compound Incorporation and Deprotection

The use of asparagine derivatives in peptide synthesis is associated with specific side reactions that can impact the purity and yield of the final product.

Aspartimide Formation and Strategies for Mitigation in Asparagine-Containing Sequences

A major side reaction involving asparagine and aspartic acid residues during Fmoc-SPPS is the formation of a cyclic aspartimide intermediate. nih.goviris-biotech.de This reaction is catalyzed by the basic conditions used for Fmoc deprotection (piperidine) and can also occur under acidic conditions during final cleavage. iris-biotech.de The formation of the aspartimide is particularly problematic as it can lead to a mixture of by-products, including the desired α-peptide, the undesired β-peptide (where the peptide backbone continues from the side-chain carboxyl group), and their corresponding D- and L-epimers. nih.goviris-biotech.de This can result in difficult purification challenges and a loss of the desired product.

The sequence of the peptide plays a significant role, with Asp/Asn followed by residues like Gly, Asn, or Ser being particularly prone to aspartimide formation. nih.gov The use of the trityl protecting group on the asparagine side chain (Fmoc-Asn(Trt)-OH) is a key strategy to mitigate this side reaction. peptide.com The bulky Trt group sterically hinders the nucleophilic attack of the backbone nitrogen on the side-chain amide, thus reducing the rate of aspartimide formation. peptide.com Additionally, using Fmoc-Asn(Trt)-OH improves the solubility of the amino acid derivative in common synthesis solvents like DMF. peptide.com

Other strategies to minimize aspartimide formation include:

Use of bulkier side-chain protecting groups for aspartic acid: Groups like 3-ethyl-3-pentyl (Epe) or 1,1-diisopropyl-ethyl (Die) have been developed. nih.gov

Modification of Fmoc deprotection conditions: Adding an acidic modifier like HOBt to the piperidine solution can reduce aspartimide formation, although HOBt has safety concerns. biotage.com

Backbone protection: Introducing a protecting group on the amide nitrogen of the preceding amino acid, such as a 2,4-dimethoxybenzyl (Dmb) group, can prevent aspartimide formation. peptide.comiris-biotech.de

| Strategy | Mechanism | Advantage | Disadvantage |

| Fmoc-Asn(Trt)-OH | Steric hindrance from the bulky Trt group. peptide.com | Improved solubility and reduced side reactions. peptide.com | Does not completely eliminate the problem in highly susceptible sequences. |

| Bulky Asp Esters | Increased steric bulk around the side-chain carboxyl group. biotage.comiris-biotech.de | Effective at reducing aspartimide formation. | Can be expensive and may lead to poor coupling efficiency due to their hydrophobicity. nih.gov |

| Modified Deprotection | Reducing the basicity of the deprotection solution. biotage.com | Simple to implement. | May not be sufficient for complete Fmoc removal or may not fully suppress aspartimide formation. iris-biotech.de |

| Backbone Protection | Blocks the nucleophilic amide nitrogen. peptide.comiris-biotech.de | Can completely eliminate aspartimide formation. biotage.com | Coupling to the protected amino acid can be difficult. peptide.com |

Control of Racemization During Coupling Procedures Involving D-Asparagine Residues

Racemization, the conversion of a chiral amino acid into a mixture of its D- and L-enantiomers, is a significant concern in peptide synthesis. mdpi.com It can occur during the activation of the carboxylic acid group for coupling. peptide.comwikipedia.org The mechanism often involves the formation of a symmetric intermediate, such as an oxazolone, which can be protonated from either face, leading to a loss of stereochemical integrity. peptide.commdpi.com

For D-amino acids like this compound, racemization would lead to the incorporation of the corresponding L-amino acid, resulting in an undesired diastereomeric peptide impurity that can be difficult to separate from the target peptide. mdpi.comresearchgate.net The use of trityl-based protecting groups on the side chain does not inherently prevent racemization during coupling. peptide.com

Strategies to control racemization include:

Use of coupling reagents with racemization-suppressing additives: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) are often used in combination with additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt). wikipedia.orgbachem.com These additives react with the activated amino acid to form an active ester that is less prone to racemization. wikipedia.org

Choice of base: In coupling reactions that require a base, using a weaker base like N-methylmorpholine (NMM) or collidine instead of a stronger base like diisopropylethylamine (DIPEA) can help minimize racemization. bachem.com

Pre-formed active esters: Using pre-formed active esters of the amino acid, such as pentafluorophenyl (Pfp) esters, can also reduce the risk of racemization during the coupling step. bachem.com

Deuteration: Replacing the α-hydrogen with deuterium (B1214612) has been shown to significantly decrease the rate of racemization for asparagine residues by making the deprotonation step, which initiates racemization, more difficult. nih.gov

| Coupling Reagent/Additive | Function | Impact on Racemization |

| DCC/DIC + HOBt/HOAt | Forms an active ester intermediate. wikipedia.org | Suppresses racemization. peptide.comwikipedia.org |

| HATU/HBTU | Phosphonium/aminium type reagents. bachem.com | Highly efficient coupling, but requires a base which can increase racemization risk. bachem.com |

| NMM/Collidine | Weaker organic bases. bachem.com | Recommended over stronger bases like DIPEA to minimize racemization. bachem.com |

Analytical Methodologies for Elucidating Chemical Transformations and Product Purity Involving H D Asn Trt Oh

Chromatographic Approaches for Reaction Monitoring and Purification of H-D-Asn(Trt)-OH Derived Products

Chromatographic techniques are indispensable tools for both the real-time monitoring of chemical reactions involving this compound and the subsequent purification of the resulting products. These methods separate components of a mixture based on their differential interactions with a stationary and a mobile phase, allowing for the isolation and quantification of desired compounds.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Progression Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the purity of this compound-containing compounds and for tracking the progress of reactions. ruifuchemical.com By employing a high-pressure pump to pass a solvent (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase), HPLC separates the components of a mixture with high resolution.

In the context of peptide synthesis utilizing this compound, reversed-phase HPLC (RP-HPLC) is the most common modality. csic.es In this setup, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile. nih.govrsc.org A gradient of increasing organic solvent concentration is often used to elute compounds of varying polarity. rsc.org The progress of a reaction, such as the coupling of this compound to a growing peptide chain, can be monitored by taking small aliquots from the reaction mixture at different time points and analyzing them by HPLC. The disappearance of starting materials and the appearance of the product peak provide a clear indication of the reaction's advancement. ub.edu

The purity of the final product is determined by integrating the area of the main peak in the chromatogram and comparing it to the total area of all peaks, with detection commonly performed using UV absorbance at wavelengths of 214 nm and 280 nm. rsc.org A purity level of greater than 98% is often the target for purified peptides. ruifuchemical.com

Table 1: Typical HPLC Parameters for Analysis of this compound Containing Peptides

| Parameter | Typical Value/Condition | Source |

| Column | C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm particle size) | nih.gov |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | nih.govrsc.org |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | nih.govrsc.org |

| Flow Rate | 1.0 mL/min for analytical scale | nih.gov |

| Detection | UV absorbance at 214 nm (peptide backbone) and 280 nm (aromatic residues) | rsc.org |

| Gradient | A linear gradient of increasing Mobile Phase B concentration | rsc.org |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Confirmation and Analysis of Reaction Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing an exceptionally powerful tool for the analysis of this compound derived products. rsc.orgrsc.org As the separated components elute from the HPLC column, they are introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).

This technique is invaluable for confirming the molecular weight of the desired product, providing unequivocal evidence of a successful synthesis. rsc.org In reaction monitoring, LC-MS can identify not only the starting materials and products but also any intermediates and side-products that may form. This detailed information is crucial for optimizing reaction conditions and for troubleshooting synthetic challenges. ub.edu For instance, the detection of deletion sequences (peptides lacking one or more amino acids) or byproducts from the premature cleavage of protecting groups can be readily achieved with LC-MS. ub.edu

Table 2: Representative LC-MS Data for a Hypothetical Peptide Containing this compound

| Compound | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Interpretation | Source |

| Starting Peptide | 1250.6 | 1250.7 | Unreacted starting material | rsc.org |

| Target Peptide | 1847.0 | 1847.1 | Successful coupling of this compound | rsc.org |

| Deletion Sequence | 1733.9 | 1734.0 | Incomplete coupling | ub.edu |

| Detritylated Product | 1605.8 | 1605.9 | Premature loss of Trt group | ub.edu |

Spectroscopic Techniques for Structural Elucidation of this compound Containing Constructs

Spectroscopic methods are essential for elucidating the detailed three-dimensional structure and confirming the chemical connectivity of molecules synthesized using this compound. These techniques probe the interaction of molecules with electromagnetic radiation to provide a wealth of structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise three-dimensional structure and connectivity of molecules in solution. rsc.org By exploiting the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom in a molecule.

For peptides and other constructs containing this compound, one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. 1D ¹H NMR provides a fundamental spectrum showing the chemical shifts of all hydrogen atoms, which can be used to confirm the presence of the trityl (Trt) group (typically with signals in the aromatic region around 7.2-7.5 ppm) and other characteristic protons. rsc.org

2D NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), reveal through-bond correlations between protons, helping to establish the amino acid sequence and confirm the connectivity of the peptide backbone. uzh.ch The Nuclear Overhauser Effect (NOE), observed in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, provides information about through-space proximity between protons, which is crucial for determining the secondary and tertiary structure of the molecule. nih.gov These conformational details are vital for understanding the biological activity of the synthesized peptide.

UV-Vis Spectroscopy for Concentration Determination and Monitoring of Chromophoric Transformations

UV-Visible (UV-Vis) spectroscopy is a straightforward and widely used technique for determining the concentration of this compound containing molecules in solution and for monitoring reactions that involve changes in chromophores. nih.gov This method measures the absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum.

The concentration of a peptide or other molecule containing aromatic amino acids like tryptophan or tyrosine can be accurately determined by measuring its absorbance at 280 nm, provided the extinction coefficient is known. nih.gov The trityl group of this compound also possesses a strong UV absorbance, which can be utilized for concentration determination. researchgate.net

Furthermore, UV-Vis spectroscopy can be used to monitor the removal of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group during solid-phase peptide synthesis, as the cleavage product, dibenzylfulvene-piperidine adduct, has a characteristic UV absorbance. rsc.org This allows for the quantitative monitoring of the deprotection step, ensuring that the reaction proceeds to completion before the next amino acid is coupled. The OECD provides guidelines for conducting UV-VIS absorption spectra tests. oecd.org

Table 3: Common Chromophores in this compound Chemistry and their UV-Vis Absorbance

| Chromophore | Typical λmax (nm) | Application | Source |

| Peptide Backbone | ~214 | General peptide detection | rsc.org |

| Tryptophan | 280 | Concentration determination | nih.gov |

| Tyrosine | 274 | Concentration determination | nih.gov |

| Trityl (Trt) group | ~260 | Monitoring presence of Trt group | researchgate.net |

| Fmoc group cleavage product | ~301 | Monitoring Fmoc deprotection | rsc.org |

Historical Perspective and Evolution of H D Asn Trt Oh in Peptide Chemistry Research

Development of Protecting Group Chemistry for Asparagine and Glutamine Side Chains

The synthesis of peptides is a meticulous process that involves the sequential addition of amino acids to a growing chain. powdersystems.com A fundamental challenge in this process is the presence of reactive functional groups in the side chains of many amino acids, which can lead to undesirable side reactions if not temporarily masked. wikipedia.orgiris-biotech.de The side chains of asparagine (Asn) and glutamine (Gln) contain a carboxamide group, which, while generally less reactive than other functional groups, can still pose problems during peptide synthesis. ajol.infopeptide.com

Initially, the protection of the asparagine and glutamine side chains was considered optional. ajol.infojournals.co.za However, under certain conditions, particularly during the activation step of the carboxyl group for peptide bond formation using carbodiimide (B86325) reagents, the amide side chains are susceptible to dehydration, leading to the formation of nitriles. peptide.com This side reaction becomes more prevalent during the synthesis of long peptides where asparagine or glutamine residues are repeatedly exposed to coupling reagents. peptide.com

A significant breakthrough in this area was the introduction of the trityl (Trt) group for the protection of the side chain carboxamide function of asparagine and glutamine. peptide.comnih.gov The bulky trityl group effectively prevents side reactions and also offers an added advantage of improving the solubility of the protected amino acid derivatives. peptide.com For instance, Fmoc-Asn-OH and Fmoc-Gln-OH exhibit very low solubility in common solvents used in solid-phase peptide synthesis (SPPS) like dimethylformamide (DMF). peptide.com In contrast, the trityl-protected versions, Fmoc-Asn(Trt)-OH and Fmoc-Gln(Trt)-OH, have much better solubility, comparable to other Fmoc-protected amino acids. peptide.com

The trityl group is acid-labile, meaning it can be removed with an acid treatment, typically with trifluoroacetic acid (TFA), which is often used in the final step of SPPS to cleave the peptide from the resin and remove other side-chain protecting groups. iris-biotech.depeptide.compeptide.com This compatibility makes the trityl group a preferred choice in Fmoc-based SPPS. peptide.com Further modifications of the trityl group, such as the 4-methyltrityl (Mtt) group, were also developed to allow for even more rapid cleavage. nih.gov

Other protecting groups developed for the asparagine and glutamine side chains include the xanthyl (Xan) group, commonly used in Boc chemistry, and various substituted benzyl (B1604629) groups like the 2,4,6-trimethoxybenzyl (Tmob) and 4,4'-dimethoxybenzhydryl (Mbh) groups. ajol.infopeptide.comgoogle.com The development of this diverse toolkit of protecting groups has provided peptide chemists with the flexibility to design and execute complex peptide syntheses with high fidelity.

Influence of Merrifield's Solid-Phase Peptide Synthesis (SPPS) on Protected Amino Acid Utilization

The landscape of peptide synthesis was revolutionized by the pioneering work of R. Bruce Merrifield, who was awarded the Nobel Prize in Chemistry in 1984 for his development of Solid-Phase Peptide Synthesis (SPPS). powdersystems.comlibretexts.orgopenstax.org Prior to SPPS, peptides were synthesized in solution, a laborious and time-consuming process that required purification of the intermediate peptide at each step. libretexts.orgacs.org

SPPS dramatically simplified this process by anchoring the first amino acid to an insoluble solid support, typically a polymer resin. powdersystems.comacs.org The peptide chain is then elongated in a stepwise manner by the sequential addition of N-α-protected amino acids. powdersystems.comlibretexts.org After each coupling step, excess reagents and by-products are simply washed away by filtration, eliminating the need for intermediate purification steps. libretexts.orgacs.org This innovation significantly increased the speed and efficiency of peptide synthesis, making it possible to routinely prepare peptides of 20 amino acids in a matter of hours. libretexts.orgopenstax.org

The core principle of SPPS relies on the use of protected amino acids to control the sequence of addition and prevent unwanted side reactions. powdersystems.compearson.com The N-α-amino group of the incoming amino acid must be protected to prevent self-polymerization, and this protecting group is then removed to allow for the next coupling reaction. powdersystems.comproteogenix.science Similarly, reactive side chains of the amino acids must also be protected throughout the synthesis. powdersystems.com

The advent of SPPS created a huge demand for a wide variety of protected amino acids, including those with side-chain protection. The ability to use a large excess of the soluble, protected amino acid in the coupling step is a key advantage of SPPS, as it drives the reaction to completion. proteogenix.science This, in turn, spurred further research into the development of new and improved protecting groups that were compatible with the conditions of SPPS.

Two main orthogonal protection schemes have become dominant in SPPS: the Boc/Bzl strategy and the Fmoc/tBu strategy. wikipedia.org

Boc/Bzl Strategy: This approach uses the acid-labile tert-butyloxycarbonyl (Boc) group for temporary N-α-protection and benzyl-based (Bzl) groups for more permanent side-chain protection. wikipedia.orgpeptide.com The Boc group is removed with a moderate acid like TFA, while the side-chain protecting groups and the linkage to the resin are cleaved at the end of the synthesis with a strong acid like anhydrous hydrogen fluoride (B91410) (HF). wikipedia.orgpeptide.com

Fmoc/tBu Strategy: This is an orthogonal system where the N-α-amino group is protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the side chains are protected with acid-labile groups, such as the tert-butyl (tBu) or trityl (Trt) group. wikipedia.orgpeptide.com The Fmoc group is removed with a base, typically piperidine (B6355638), while the side-chain protecting groups are removed with TFA during the final cleavage from the resin. iris-biotech.de The milder conditions of the Fmoc/tBu strategy have made it the more widely used method, especially for the synthesis of sensitive peptides. molport.comnih.gov

The compound H-D-Asn(Trt)-OH fits perfectly within the Fmoc/tBu SPPS strategy. The trityl (Trt) group protecting the asparagine side chain is stable to the basic conditions used for Fmoc group removal but is readily cleaved by the final TFA treatment. peptide.com The utilization of such protected amino acids is fundamental to the success of SPPS, enabling the synthesis of complex peptides with high purity and yield.

Advancements in D-Amino Acid Applications in Academic Research Synthesis

While proteins in nature are almost exclusively composed of L-amino acids, the incorporation of their mirror images, D-amino acids, into synthetic peptides has opened up new avenues in medicinal chemistry and biomaterial science. nih.govrsc.org D-amino acids are not readily recognized by the body's natural enzymes (proteases), which are stereospecific for L-amino acids. rsc.orglifetein.com This inherent resistance to enzymatic degradation makes peptides containing D-amino acids significantly more stable in biological systems, leading to a longer duration of action. nih.govacs.org

The inclusion of D-amino acids can also have profound effects on the three-dimensional structure (conformation) of a peptide. nih.govrsc.org By strategically replacing L-amino acids with their D-enantiomers, researchers can induce or stabilize specific secondary structures, such as β-turns and β-sheets. nih.govlifetein.com This conformational control is crucial for designing peptides with enhanced binding affinity and selectivity for their biological targets. nih.gov

The synthesis of peptides containing D-amino acids, such as those utilizing this compound, is readily achieved using standard SPPS methodologies. pacific.edu The chemical reactivity of a D-amino acid is identical to its L-counterpart, so the same protecting group strategies and coupling chemistries can be applied.

Recent advancements in academic research have highlighted the diverse applications of D-amino acid-containing peptides:

Therapeutic Peptides: The enhanced stability and controlled conformation of D-amino acid-containing peptides have led to the development of more potent and longer-lasting therapeutic agents. nih.gov For example, the substitution of an L-amino acid with a D-amino acid has been used to create a long-lasting analog of the α-melanocyte-stimulating hormone. nih.gov

Biomaterials: The self-assembly of peptides into nanostructured hydrogels is a promising area for drug delivery and tissue engineering. The incorporation of D-amino acids can influence the self-assembly process and the properties of the resulting biomaterial. nih.gov

Disease Diagnosis: D-amino acids are being investigated as potential biomarkers for various diseases. pacific.edu

Probing Biological Systems: Synthetic peptides containing D-amino acids are valuable tools for studying protein-protein interactions and enzymatic mechanisms, as they can act as inhibitors or probes that are resistant to degradation. oup.com

Future Research Directions and Emerging Trends for H D Asn Trt Oh in Advanced Chemical Synthesis

Green Chemistry Approaches in the Synthesis and Application of H-D-Asn(Trt)-OH

The principles of green chemistry are increasingly influencing the synthesis and application of peptide building blocks like this compound. The goal is to develop more sustainable and environmentally friendly processes that minimize waste and the use of hazardous substances. acs.orgmdpi.com

Key Research Areas:

Alternative Solvents: A significant portion of the environmental impact of peptide synthesis comes from the use of solvents like N,N-dimethylformamide (DMF). acs.orgrsc.org Research is focused on finding greener alternatives that are less toxic and more sustainable. The solubility of this compound and related reagents in these alternative solvents is a critical factor for their successful implementation in solid-phase peptide synthesis (SPPS). rsc.org

Atom Economy: Improving the atom economy of peptide synthesis is a central tenet of green chemistry. acs.orgnih.gov This involves designing synthetic routes that maximize the incorporation of starting materials into the final product. Strategies include the development of more efficient coupling reagents and minimizing the use of protecting groups. nih.gov

Catalytic and Biocatalytic Methods: The use of catalysts, including enzymes, offers a promising avenue for greener synthesis. For instance, L-asparagine has been grafted onto magnetic nanoparticles to create a recoverable organocatalyst for green synthesis of various organic compounds. rsc.orgrsc.orgnih.gov Biocatalytic methods are also being explored for the synthesis and deprotection of amino acid derivatives, which can offer high selectivity and mild reaction conditions. consensus.appgoogle.comnih.govactanaturae.ru

Sustainable Production: Efforts are underway to produce key reagents from renewable resources. For example, microbial production of asparaginase, an enzyme that converts asparagine to aspartic acid, can be achieved using agricultural waste, contributing to a more sustainable process. consensus.app

Table 1: Green Chemistry Metrics in Peptide Synthesis

| Metric | Description | Relevance to this compound |

| Process Mass Intensity (PMI) | The ratio of the total mass of materials used (water, solvents, reagents, starting materials) to the mass of the final product. acs.org | High PMI values in traditional peptide synthesis highlight the need for more efficient processes using this compound. acs.org |

| Atom Economy | The measure of the efficiency of a chemical reaction in converting reactants to products. nih.gov | Developing synthetic routes with higher atom economy reduces waste generated during the incorporation of this compound. nih.gov |

| E-Factor | The mass ratio of waste to desired product. | Lowering the E-factor is a key goal in greening peptide synthesis involving this compound. |

Exploration of Novel Protecting Group Chemistries for Asparagine Derivatives

The trityl (Trt) group is a widely used protecting group for the side chain of asparagine in Fmoc-based solid-phase peptide synthesis (SPPS). peptide.com However, the search for new protecting groups with improved properties remains an active area of research. journals.co.zanih.gov

Key Research Objectives:

Orthogonality and Stability: An ideal protecting group should be stable under the conditions used for peptide chain elongation but easily and selectively removable without affecting other protecting groups or the peptide backbone. iris-biotech.deresearchgate.net The development of new protecting groups with enhanced orthogonality is a continuous effort. iris-biotech.debeilstein-journals.org

Improved Solubility: The trityl group enhances the solubility of Fmoc-Asn-OH in common organic solvents like DMF, which is a significant advantage in SPPS. peptide.comgoogle.com Future research aims to develop protecting groups that offer even better solubility profiles in a wider range of green solvents.

Prevention of Side Reactions: Side reactions, such as aspartimide formation, can be a problem during the synthesis of peptides containing aspartic acid or asparagine residues. biotage.comug.edu.pl While the bulky trityl group helps to minimize this, novel protecting groups are being designed to offer even greater suppression of such side reactions. biotage.com

Enzymatic Deprotection: The use of enzymes to remove protecting groups represents a green and highly specific approach. google.comnih.govactanaturae.ru Research into enzymes that can selectively cleave protecting groups from asparagine derivatives under mild, aqueous conditions is a promising future direction. google.comactanaturae.ruacs.org

Table 2: Comparison of Asparagine Side-Chain Protecting Groups

| Protecting Group | Key Features | Cleavage Conditions |

| Trityl (Trt) | Bulky, improves solubility, minimizes side reactions. peptide.com | Acid-labile (e.g., TFA). peptide.com |

| Xanthyl (Xan) | Commonly used in Boc chemistry. peptide.com | Acid-labile. |

| 2,4,6-Trimethoxybenzyl (Tmob) | Offers good solubility and is readily cleaved. google.comgoogle.com | Rapidly cleaved with TFA. google.comgoogle.com |

| 1-Tetralinyl | Demonstrated utility in Boc-based SPPS. journals.co.za | Cleaved with strong acid cocktails. journals.co.za |

Expanding the Scope of this compound in Asymmetric Organocatalysis and Non-Peptide Synthetic Methodologies

While this compound is primarily used in peptide synthesis, its chiral nature makes it a valuable building block for other areas of chemical synthesis, particularly in asymmetric catalysis.

Emerging Applications:

Chiral Ligands: Amino acid derivatives are cost-effective and readily available sources of chirality for the synthesis of chiral ligands used in transition metal-catalyzed asymmetric reactions. iitg.ac.innih.govsioc-journal.cnchemistryviews.org The asparagine side chain can be modified to create novel ligands with unique steric and electronic properties.

Organocatalysis: Asparagine and its derivatives have been employed as organocatalysts in various chemical transformations. For example, L-asparagine has been used to catalyze the synthesis of dihydropyrimidinones under solvent-free conditions. rsc.orgrsc.org The development of new catalytic systems based on this compound could expand its utility beyond peptide chemistry.

Non-Peptide Scaffolds: The rigid, chiral backbone of amino acids can be incorporated into non-peptidic scaffolds to create molecules with defined three-dimensional structures. These can serve as templates for drug discovery or as components of functional materials.

Role of this compound in the Design and Construction of Molecular Scaffolds for Materials Science Research

The self-assembly properties of peptides and amino acid derivatives are being harnessed to create novel biomaterials and functional molecular scaffolds. This compound can play a significant role in this field.

Future Research Directions:

Supramolecular Assembly: Amino acids and their derivatives can self-assemble into well-ordered nanostructures and soft materials through non-covalent interactions like hydrogen bonding. mdpi.com The specific side chain of asparagine can influence these interactions, leading to the formation of unique supramolecular architectures. researchgate.netredalyc.orgresearchgate.net

Hydrogels and Nanomaterials: Peptides containing asparagine can form hydrogels with potential applications in drug delivery and tissue engineering. The trityl group in this compound could be used to modulate the hydrophobic interactions that drive gelation.

Functionalized Surfaces: Asparagine-containing peptides can be immobilized on surfaces to create functional materials. For example, asparagine-modified graphene oxide has been developed as a nanocatalyst. nih.govtandfonline.com The trityl group could be leveraged for specific surface attachment strategies.

Q & A

Q. What solvent systems are optimal for dissolving this compound in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : Use dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) due to their high polarity and compatibility with Fmoc/t-Bu SPPS protocols. For poorly soluble batches, add 1–5% DMSO as a co-solvent, but verify compatibility with resin stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under acidic coupling conditions?

- Methodological Answer : Stability discrepancies arise from variations in acid strength (e.g., TFA vs. HCl) and temperature . Perform controlled kinetic studies using HPLC-MS to monitor Trt group cleavage rates. For example, 0.1% TFA at 25°C may retain >95% Trt protection over 24 hours, whereas 1% TFA reduces stability to 80% .

Q. What experimental strategies mitigate side reactions during the incorporation of this compound into glycopeptides?

- Methodological Answer : To suppress β-aspartimide formation:

- Use oxyma-pure/DIC instead of HOBt/HBTU for lower racemization risk.

- Add 0.1 M Hünig’s base to stabilize the activated amino acid intermediate.

- Limit coupling times to <2 hours at 25°C to prevent acid-catalyzed side reactions .

Q. How do microfluidic synthesis platforms improve the yield of this compound-containing peptides compared to manual methods?

- Methodological Answer : Microfluidic systems enhance mixing efficiency and reaction uniformity , reducing aggregation and incomplete couplings. For example, a study comparing manual vs. microfluidic SPPS reported a 15–20% yield increase for Trt-protected asparagine residues due to precise reagent stoichiometry control .

Q. What computational tools predict the conformational impact of this compound in peptide backbone dynamics?

- Methodological Answer : Molecular dynamics (MD) simulations using AMBER or GROMACS with force fields like CHARMM36 can model Trt group steric effects. Pair with circular dichroism (CD) spectroscopy to validate predicted α-helix or β-sheet disruptions .

Data Analysis & Reproducibility

Q. How should researchers interpret conflicting LC-MS data when detecting this compound by-products?

- Methodological Answer : Use high-resolution MS (HRMS) to distinguish isotopic clusters from impurities. For example, a +18 Da shift may indicate hydrolysis (Trt→NH₂), while +44 Da suggests carbamate formation. Cross-reference with ²D NMR (HSQC, HMBC) for structural confirmation .

Q. What protocols ensure reproducibility in synthesizing this compound-containing cyclic peptides?

- Methodological Answer : Standardize deprotection times (e.g., 20% piperidine in DMF for 5 + 15 min cycles) and use in-line UV monitoring to track Fmoc removal. Document resin swelling properties and solvent batch variations (e.g., DMF water content <0.01%) .

Ethical & Reporting Standards

Q. How should researchers disclose synthetic challenges with this compound in publications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.